2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile is a chemical compound characterized by its unique structure, which includes a diazenyl group and two nitrile groups. This compound is part of the broader class of azo compounds, known for their vibrant colors and wide range of applications in various fields, including dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
- 2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness: What sets 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile apart from similar compounds is its unique combination of diazenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
188669-46-7 |
---|---|
Molecular Formula |
C17H30N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(2-cyanoheptan-2-yldiazenyl)-2-methyloctanenitrile |
InChI |
InChI=1S/C17H30N4/c1-5-7-9-11-13-17(4,15-19)21-20-16(3,14-18)12-10-8-6-2/h5-13H2,1-4H3 |
InChI Key |
XLFGLLKRIIBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.